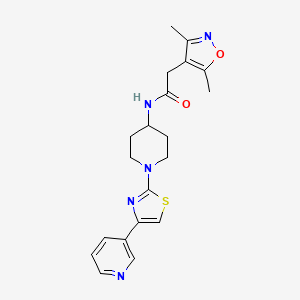![molecular formula C21H21NO5S2 B2537743 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034254-19-6](/img/structure/B2537743.png)
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the coupling of an appropriate amine with a sulfonyl chloride under basic conditions. For example, paper describes the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. Paper discusses the use of FTIR, FT-Raman, NMR, and single-crystal X-ray diffraction to characterize the structure of a sulfonamide compound. These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic structure of the compound.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a variety of chemical reactions. For instance, paper describes the conversion of 2-(bromomethyl)-1-sulfonylaziridines into 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines, showcasing the reactivity of sulfonamide derivatives in the formation of heterocyclic compounds. The reactivity of the compound would likely be influenced by its specific functional groups and molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. For example, paper uses thermal analysis to determine the thermal stability of a sulfonamide compound. The electronic properties, such as HOMO-LUMO energies, can be calculated using computational methods like DFT, as shown in paper , to predict the charge transfer within the molecule.
Relevant Case Studies
While the provided papers do not discuss case studies directly related to the compound , they do provide insights into the biological activities and potential applications of sulfonamide derivatives. For instance, paper describes the pharmacological characterization of a sulfonamide as an alpha 1-adrenoceptor agonist, and paper discusses the anti-proliferative and kinase inhibitory activities of sulfonamide derivatives in the context of cancer treatment.
科学的研究の応用
Synthesis and Structural Analysis
The chemical compound , known for its complex structure, has been a subject of synthesis and structural analysis in the scientific community. Research has highlighted its potential in creating novel derivatives with varied applications. For instance, Bhat et al. (2014) synthesized derivatives of Benzodiazepines, closely related to the compound, and analyzed their structures through spectroscopic methods, underlining their potential in antimicrobial, analgesic, and anti-inflammatory activities (Bhat, Chauhan, Kumar, & Kumar, 2014).
Antimicrobial and Biological Activities
A significant aspect of research on this compound pertains to its antimicrobial properties. El-Gaby et al. (2002) explored its derivatives for their antimicrobial activities, suggesting its potential in developing new therapeutic agents (El-Gaby, Micky, Taha, & El-Sharief, 2002). Moreover, Chohan & Shad (2011) synthesized sulfonamide-derived compounds, including this compound, and assessed their antibacterial, antifungal, and cytotoxic activities, further emphasizing its biomedical significance (Chohan & Shad, 2011).
Catalytic and Synthesis Applications
The compound's role as a catalyst and in facilitating various chemical reactions has also been explored. Khazaei, Abbasi, & Moosavi‐Zare (2016) demonstrated its application as a catalyst in synthesizing octahydroxanthene derivatives, showcasing its utility in chemical synthesis processes (Khazaei, Abbasi, & Moosavi‐Zare, 2016). Additionally, the compound's derivatives have been utilized in synthesizing heterocyclic compounds, as detailed by Rozentsveig et al. (2013), emphasizing its versatility in organic synthesis (Rozentsveig et al., 2013).
Biomedical Applications
In the realm of biomedical research, the compound's derivatives have shown promise. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety, revealing their anticonvulsant activity, which could pave the way for new treatments in neurology (Farag, Abd-Alrahman, Ahmed, Ammar, & Ammar, 2012).
作用機序
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
Indole Derivatives
The compound also appears to contain an indole moiety. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
特性
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c23-19(16-4-2-15(3-5-16)17-8-11-28-14-17)13-22-29(24,25)18-6-7-20-21(12-18)27-10-1-9-26-20/h2-8,11-12,14,19,22-23H,1,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUCOBRIUTWSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2537662.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)




![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)